HaloPROTAC-E

Description

Properties

IUPAC Name |

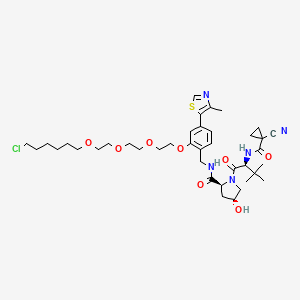

(2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H56ClN5O8S/c1-27-33(54-26-43-27)28-9-10-29(32(21-28)53-20-19-52-18-17-51-16-15-50-14-8-6-5-7-13-40)23-42-35(47)31-22-30(46)24-45(31)36(48)34(38(2,3)4)44-37(49)39(25-41)11-12-39/h9-10,21,26,30-31,34,46H,5-8,11-20,22-24H2,1-4H3,(H,42,47)(H,44,49)/t30-,31+,34-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJCGXLMTZGCSRS-JSWXEYCZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC(=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)C4(CC4)C#N)O)OCCOCCOCCOCCCCCCCl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H56ClN5O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

790.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of HaloPROTAC-E

This guide provides a detailed overview of HaloPROTAC-E, a chemical degrader probe designed for targeted protein knockdown. It is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Core Mechanism of Action

This compound is a heterobifunctional molecule known as a Proteolysis Targeting Chimera (PROTAC). Its mechanism is predicated on hijacking the cell's native protein disposal system, the Ubiquitin-Proteasome System (UPS), to selectively eliminate proteins of interest (POIs). This is achieved by inducing proximity between the target protein and an E3 ubiquitin ligase.[1][]

The functionality of this compound relies on a two-pronged approach:

-

Target Recognition : One end of the this compound molecule contains a chloroalkane moiety. This group is specifically designed to form an irreversible, covalent bond with a HaloTag, a modified bacterial dehalogenase that is genetically fused to the protein of interest using techniques like CRISPR/Cas9 genome editing.[1][][3]

-

E3 Ligase Recruitment : The other end of this compound features a high-affinity ligand (VH298) that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a component of the Cullin2-VHL complex.[1][4][5]

By simultaneously binding to the Halo-tagged POI and the VHL E3 ligase, this compound acts as a molecular bridge, forcing these two proteins into close proximity and inducing the formation of a ternary complex.[4][6][7] This proximity enables the E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the target protein. The resulting polyubiquitin chain acts as a recognition signal for the 26S proteasome, which then unfolds and degrades the tagged protein.[4]

A key advantage of this system is its high selectivity, which is derived from the specific covalent interaction with the HaloTag rather than direct binding to the endogenous target protein. This allows for the degradation of a wide array of proteins, including those traditionally considered "undruggable," simply by fusing them with the HaloTag.[][8]

Quantitative Performance Data

This compound has been demonstrated to be a potent and efficient degrader of Halo-tagged proteins. Its performance has been quantitatively assessed across several key metrics, including degradation potency (DC₅₀), maximum degradation (Dₘₐₓ), and degradation kinetics.

| Parameter | Target Protein | Value | Conditions | Citation |

| DC₅₀ | SGK3-Halo | 3-10 nM | 48h treatment in HEK293 cells | [1][9][10] |

| Halo-VPS34 | 3-10 nM | 48h treatment in HEK293 cells | [1][9][10] | |

| Dₘₐₓ | SGK3-Halo | ~95% | 300 nM, 48h treatment | [1][5][9] |

| Halo-VPS34 | ~95% | 300 nM, 48h treatment | [1][8] |

| Parameter | Target Protein | Time | Conditions | Citation |

| Time to 50% Degradation | SGK3-Halo | 20-30 min | 300 nM this compound | [1][8] |

| Halo-VPS34 | 1-2 hours | 300 nM this compound | [1][8] | |

| Protein Level Recovery | SGK3-Halo | ~Normal levels at 24h | After 24h treatment and washout | [1] |

| (Post-washout) | Halo-VPS34 | Still ~2-fold reduced at 48h | After 24h treatment and washout | [1] |

Notably, no "hook effect," a phenomenon where efficacy decreases at high concentrations, was observed with this compound at concentrations up to 10 μM.[1][8] Furthermore, the compound showed no impact on cell viability in HEK293 cells at concentrations up to 1 μM over 48 hours.[1]

| Protein | % Reduction | Role | Citation |

| Halo-VPS34 | 70% | Tagged Target | [1] |

| VPS15 | 50% | Known regulatory subunit | [1] |

| Beclin1 | 20% | Known regulatory subunit | [1] |

| ATG14 | 30% | Known regulatory subunit | [1] |

| UVRAG | 15% | Known regulatory subunit | [1] |

Quantitative global proteomics analysis revealed that this compound is remarkably selective. When targeting Halo-VPS34, only the tagged protein and its known regulatory subunits were significantly degraded, with no other cellular proteins being statistically impacted.[1][5]

Experimental Protocols

The validation of this compound's mechanism and efficacy involves several key experimental procedures.

This protocol is a generalized summary for generating cell lines with endogenously Halo-tagged proteins.

-

Design : Design guide RNAs (gRNAs) targeting the genomic locus near the N- or C-terminus of the gene of interest. Design a donor plasmid containing the HaloTag sequence flanked by homology arms (~500bp) corresponding to the genomic sequences upstream and downstream of the insertion site.[6][7]

-

Transfection : Co-transfect the host cells (e.g., HEK293) with the Cas9 nuclease, the designed gRNA, and the donor plasmid.

-

Selection/Enrichment : After allowing for recovery and expression, enrich the population of successfully edited cells. This can be achieved via Fluorescence-Activated Cell Sorting (FACS) by labeling the cells with a fluorescent HaloTag ligand.[6]

-

Validation : Confirm successful insertion and expression of the HaloTag fusion protein via PCR, sequencing, and immunoblotting.

-

Cell Treatment : Plate CRISPR-edited cells and treat with varying concentrations of this compound (e.g., 0-1000 nM) for a specified duration (e.g., 24-48 hours). For kinetic studies, treat with a fixed concentration (e.g., 300 nM) and harvest cells at different time points.[1]

-

Cell Lysis : Wash cells with PBS and lyse in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Quantification : Determine protein concentration using a BCA assay.

-

SDS-PAGE and Transfer : Separate 20-30 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Antibody Incubation : Block the membrane and probe with primary antibodies specific to the target protein, HaloTag, and a loading control (e.g., β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

-

Visualization : Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and quantify band intensity using densitometry software.[1]

To confirm that degradation proceeds via the Cullin2-VHL-proteasome pathway, cells are pre-treated with specific inhibitors before adding this compound.[1]

-

Proteasome Inhibition : Pre-treat cells with 50 μM MG132 for 30 minutes.[1]

-

Cullin Neddylation Inhibition : Pre-treat cells with 3 μM MLN4924 for 3 hours.[1]

-

VHL Ligand Competition : Pre-treat cells with 50 μM VH298 (a competitive VHL binder) for 15 minutes.[1]

Following pre-treatment, add 300 nM this compound for 4-6 hours. Analyze protein levels via immunoblotting as described above. A blockade of degradation compared to controls confirms the involvement of the respective pathway component.[1]

Signaling Pathway Analysis

The functional consequence of this compound-mediated degradation can be assessed by analyzing downstream signaling pathways. For instance, the degradation of SGK3, a protein kinase, was shown to impact its signaling output.

SGK3 is known to phosphorylate the substrate NDRG1. By degrading SGK3-Halo, this compound effectively blocks this downstream phosphorylation event. This confirms that the removal of the protein has a direct and measurable functional impact on cellular signaling.[1][8]

To specifically isolate the effect of SGK3 degradation, experiments were conducted in the presence of Akt inhibitors to prevent confounding phosphorylation of NDRG1 by Akt.[1]

References

- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dundee.ac.uk [dundee.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. medchemexpress.com [medchemexpress.com]

- 10. glpbio.com [glpbio.com]

HaloPROTAC-E: A Technical Guide to Selective Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary approach in chemical biology and drug discovery, enabling the targeted degradation of specific proteins. HaloPROTAC-E is a highly efficient and selective chemical degrader designed to knockdown proteins fused with a HaloTag. This technology offers a powerful tool for target validation and studying protein function by inducing rapid and reversible post-translational protein depletion. This guide provides an in-depth technical overview of the this compound system, including its mechanism of action, quantitative performance data, and detailed experimental protocols.

Core Mechanism of this compound

This compound is a heterobifunctional molecule comprising three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a linker, and a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, derived from VH298.[1][2] The selective degradation of a Halo-tagged protein of interest (POI) is achieved through the following steps:

-

Ternary Complex Formation: this compound simultaneously binds to the HaloTag fused to the target protein and the VHL E3 ligase, bringing them into close proximity to form a ternary complex.[3][4]

-

Ubiquitination: The recruitment of the VHL E3 ligase to the POI facilitates the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine residues on the surface of the HaloTag or the fusion protein.[3]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its clearance from the cell.[2][3] The this compound molecule is subsequently released and can engage in another cycle of degradation.

This process is highly specific due to the targeted nature of the HaloTag binding and the recruitment of a specific E3 ligase.

Quantitative Performance Data

The efficacy of this compound has been demonstrated through the degradation of endogenously tagged proteins. The following tables summarize the key quantitative metrics for this compound performance.

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Time to 50% Degradation (at 300 nM) |

| SGK3-Halo | HEK293 | 3-10 | ~95 (at 48h) | 20-30 min |

| VPS34-Halo | HEK293 | 3-10 | ~95 (at 48h) | 1-2 h |

Table 1: Degradation Potency and Efficacy of this compound. [1][5] DC50 represents the concentration required to achieve 50% degradation of the target protein, while Dmax is the maximum percentage of degradation observed.

| Target Protein | Time after Washout | Protein Level Recovery |

| SGK3-Halo | 4 h | Increased expression observed |

| SGK3-Halo | 24 h | Near normal expression levels |

| VPS34-Halo | 48 h | Levels still ~2-fold reduced |

Table 2: Reversibility of this compound Mediated Degradation. [1] Cells were treated with 300 nM this compound for 24 hours, followed by washout of the compound.

Selectivity of this compound

A key advantage of the HaloPROTAC system is its exquisite selectivity. Quantitative global proteomics has been employed to assess the off-target effects of this compound.

| Protein | Fold Change | p-value |

| Halo-VPS34 | -3.33 | <10-4 |

| VPS15 | -2.00 | <10-4 |

| Beclin1 | -1.25 | <10-4 |

| ATG14 | -1.43 | <10-4 |

| UVRAG | -1.18 | <10-4 |

Table 3: Proteomic Analysis of this compound Selectivity. [1] HEK293 cells expressing endogenous Halo-VPS34 were treated with this compound. The table shows proteins with statistically significant changes in expression. Notably, only the target protein and its known binding partners in the VPS34 complex were significantly degraded.

Experimental Protocols

The following are generalized protocols for key experiments involved in characterizing this compound activity.

CRISPR/Cas9-mediated Endogenous Protein Tagging

This protocol allows for the expression of the protein of interest fused to the HaloTag at its endogenous locus, avoiding overexpression artifacts.

-

gRNA Design: Design guide RNAs (gRNAs) targeting the genomic locus of the protein of interest, typically near the start or stop codon for N- or C-terminal tagging, respectively.

-

Donor Plasmid Construction: Construct a donor plasmid containing the HaloTag sequence flanked by homology arms (~500-800 bp) corresponding to the genomic sequences upstream and downstream of the gRNA target site.

-

Transfection: Co-transfect the gRNA expression plasmid, a Cas9 expression plasmid, and the donor plasmid into the desired cell line.

-

Selection and Clonal Isolation: Select for successfully edited cells (e.g., using antibiotic resistance encoded on the donor plasmid or fluorescence-activated cell sorting if a fluorescent marker is included). Isolate single-cell clones.

-

Validation: Validate correct integration of the HaloTag by PCR and Sanger sequencing. Confirm expression of the Halo-tagged protein by immunoblotting.

This compound Treatment and Cell Lysis

-

Cell Plating: Plate the validated Halo-tagged cell line at an appropriate density.

-

Treatment: Treat cells with the desired concentrations of this compound for various time points. A DMSO control should be included.

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Immunoblotting

-

Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat to denature the proteins.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for the protein of interest or the HaloTag. A loading control antibody (e.g., anti-GAPDH or anti-tubulin) should also be used.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantification: Quantify band intensities using densitometry software and normalize to the loading control.

Quantitative Global Proteomics

-

Sample Preparation: Prepare cell lysates from this compound and DMSO-treated cells as described above.

-

Protein Digestion: Reduce, alkylate, and digest the proteins into peptides using an enzyme such as trypsin.

-

TMT Labeling (Optional but Recommended): Label peptides from different conditions with tandem mass tags (TMT) for multiplexed quantitative analysis.

-

LC-MS/MS Analysis: Separate the peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).

-

Data Analysis:

-

Use a suitable software suite (e.g., MaxQuant) to identify and quantify proteins.

-

Perform statistical analysis to identify proteins that are significantly up- or downregulated upon this compound treatment.

-

Mechanism of Action Validation

To confirm that degradation is dependent on the VHL-proteasome pathway, inhibitor studies are performed.

-

Pre-treatment with Inhibitors:

-

To inhibit the Cullin-RING E3 ligase activity, pre-treat cells with a neddylation inhibitor such as MLN4924 (e.g., 3 µM for 3 hours).[1]

-

To inhibit the proteasome, pre-treat cells with a proteasome inhibitor like MG132 (e.g., 50 µM for 30 minutes).[1]

-

To confirm the role of VHL, co-treat cells with this compound and an excess of a free VHL ligand (e.g., VH298 or VL285).[1][2]

-

-

This compound Treatment: Add this compound to the inhibitor-treated cells for the desired time.

-

Analysis: Analyze protein levels by immunoblotting. Inhibition of degradation in the presence of these compounds confirms the mechanism of action.

Conclusion

This compound, in conjunction with CRISPR/Cas9-mediated gene editing, provides a robust and versatile platform for the selective degradation of endogenous proteins.[1][6] Its high potency, rapid kinetics, and remarkable selectivity make it an invaluable tool for target validation and the elucidation of protein function in a physiologically relevant context. The detailed methodologies provided herein offer a guide for researchers to effectively implement this powerful technology in their own studies.

References

- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. pubs.acs.org [pubs.acs.org]

HaloPROTAC-E: A Technical Guide to Structure, Properties, and Application

An In-depth Whitepaper for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of HaloPROTAC-E, a potent and selective degrader of HaloTag fusion proteins. We will delve into its chemical structure, physicochemical properties, and the molecular mechanisms that underpin its function. This document also outlines detailed experimental protocols for the application and evaluation of this compound in a research setting, making it a valuable resource for scientists in drug discovery and chemical biology.

Core Concepts: Structure and Chemical Properties

This compound is a bifunctional molecule designed to hijack the cell's natural protein disposal machinery to selectively eliminate proteins of interest that have been fused with a HaloTag.[1] Its architecture consists of three key components: a chloroalkane moiety that irreversibly binds to the HaloTag, a von Hippel-Lindau (VHL) E3 ligase ligand based on the VH298 scaffold, and a flexible polyethylene glycol-based linker that connects these two functional ends.[2]

The molecular formula of this compound is C39H56ClN5O8S, and it has a molecular weight of 790.41 g/mol .[3][4][5] Its IUPAC name is (2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide.

Quantitative Physicochemical and Biological Properties

The following tables summarize the key chemical and biological properties of this compound.

| Chemical Identifier | Value |

| IUPAC Name | (2S,4R)-N-[[2-[2-[2-[2-(6-chlorohexoxy)ethoxy]ethoxy]ethoxy]-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-1-[(2S)-2-[(1-cyanocyclopropanecarbonyl)amino]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxamide |

| Molecular Formula | C39H56ClN5O8S |

| Molecular Weight | 790.41 g/mol [3][4][5] |

| CAS Number | 2365478-58-4 |

| Physicochemical & Biological Properties | Value |

| Solubility | 100 mg/mL in DMSO[3] |

| Target Proteins | HaloTag-fused SGK3 and VPS34[1] |

| DC50 (Degradation Concentration 50%) | 3-10 nM for SGK3 and VPS34[1] |

| Dmax (Maximum Degradation) | ~95% at 48 hours for Halo-tagged SGK3[1] |

| Degradation Kinetics (t1/2) | ~50% degradation of Halo-SGK3 in 30 minutes[1] |

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

This compound functions by inducing the formation of a ternary complex between a HaloTag-fused protein of interest and the VHL E3 ubiquitin ligase complex. This proximity, orchestrated by this compound, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome.

Signaling Pathway: Impact on SGK3 and Downstream Events

This compound-mediated degradation of HaloTag-fused SGK3 has been shown to impact downstream signaling events. Specifically, the depletion of SGK3 leads to a reduction in the phosphorylation of its substrate, NDRG1. This demonstrates the functional consequence of this compound-induced protein degradation.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Cell Culture and Treatment

-

Cell Line Maintenance : Culture HEK293 cells (or other relevant cell lines) expressing the HaloTag-fusion protein of interest in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a 5% CO2 humidified incubator.

-

Compound Preparation : Prepare a stock solution of this compound in DMSO. For experiments, dilute the stock solution in fresh culture medium to the desired final concentration.

-

Treatment : Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes). Once the cells reach the desired confluency, replace the medium with fresh medium containing this compound at the desired concentration (e.g., 300 nM for maximal degradation). A vehicle control (DMSO) should be run in parallel. Incubate the cells for the desired time points (e.g., 0, 0.5, 1, 2, 4, 8, 24, 48 hours).

Immunoblotting for Protein Degradation

-

Cell Lysis :

-

After treatment, wash the cells once with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells in ice-cold lysis buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% Triton X-100, 1 mM EDTA, 1 mM EGTA, supplemented with protease and phosphatase inhibitors).

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 15-30 minutes with occasional vortexing.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting :

-

Normalize the protein concentrations of the lysates and prepare samples with Laemmli sample buffer.

-

Boil the samples at 95-100°C for 5 minutes.

-

Load equal amounts of protein per lane onto an SDS-polyacrylamide gel.

-

Perform electrophoresis to separate the proteins.

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for the HaloTag or the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

References

- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | >98% [smolecule.com]

- 3. glpbio.com [glpbio.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

The Dawn of Targeted Protein Degradation: A Technical Guide to HaloPROTAC Technology

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of drug discovery, offering a novel modality to eliminate disease-causing proteins rather than merely inhibiting them. Within this burgeoning field, HaloPROTAC technology has emerged as a powerful and versatile tool for inducing the degradation of specific proteins of interest. This technical guide provides an in-depth exploration of the discovery, development, and application of HaloPROTACs, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.

Core Principle: Hijacking the Cellular Machinery for Protein Destruction

HaloPROTAC technology leverages the cell's own ubiquitin-proteasome system (UPS) to achieve targeted protein degradation. The core of this technology is a heterobifunctional molecule, the HaloPROTAC, which is engineered to simultaneously bind to two key proteins:

-

The HaloTag fusion protein: The protein of interest (POI) is genetically fused with a HaloTag, an engineered bacterial haloalkane dehalogenase. This tag serves as a specific "handle" for the HaloPROTAC molecule.[1][2]

-

An E3 ubiquitin ligase: This cellular enzyme is responsible for tagging proteins with ubiquitin, marking them for destruction by the proteasome. HaloPROTACs typically incorporate a ligand for an E3 ligase, such as von Hippel-Lindau (VHL) or Cereblon (CRBN).[3][4]

By bringing the HaloTag-fused POI and the E3 ligase into close proximity, the HaloPROTAC facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[5] This polyubiquitination event signals the proteasome to recognize and degrade the tagged protein, effectively removing it from the cell.[3]

The Mechanism of Action: A Step-by-Step Breakdown

The HaloPROTAC-mediated degradation process can be visualized as a catalytic cycle where the HaloPROTAC molecule can engage multiple target proteins for degradation.

Caption: Mechanism of HaloPROTAC-mediated protein degradation.

Quantitative Assessment of HaloPROTAC Efficacy

The potency and efficacy of HaloPROTACs are typically characterized by several key parameters, including the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax). The following tables summarize the reported quantitative data for two widely used HaloPROTACs, HaloPROTAC3 and HaloPROTAC-E.

Table 1: Quantitative Data for HaloPROTAC3

| Target Protein | Cell Line | DC50 | Dmax | E3 Ligase Ligand | Reference(s) |

| GFP-HaloTag7 | HEK293 | 19 nM | 90% | VHL | [6][7] |

| Endogenous HiBiT-HaloTag-BRD4 | HEK293 | - | 80-90% (at 3h and 24h) | VHL | [1][8] |

| Endogenous β-catenin-HaloTag-HiBiT | HEK293 | - | 80-90% | VHL | [8] |

| Endogenous nuclear protein-HiBiT-HaloTag | HEK293 | 8.1 nM | ~80% | VHL | [9] |

| Endogenous mitochondrial membrane protein-HaloTag-HiBiT | HEK293 | 8.1 nM | ~80% | VHL | [9] |

| Endogenous cytoplasmic protein-HaloTag-HiBiT | HEK293 | 18.6 nM | ~80% | VHL | [9] |

Table 2: Quantitative Data for this compound

| Target Protein | Cell Line | DC50 | Dmax | E3 Ligase Ligand | Reference(s) |

| Endogenous SGK3-HaloTag | HEK293 | 3-10 nM | ~95% (at 48h) | VHL (VH298) | [5][10] |

| Endogenous HaloTag-VPS34 | HEK293 | 3-10 nM | ~95% (at 48h) | VHL (VH298) | [5][10] |

Key Experimental Protocols in HaloPROTAC Development

The development and validation of HaloPROTACs involve a series of key experiments. The general workflow is outlined below, followed by detailed protocols for essential techniques.

Caption: Experimental workflow for HaloPROTAC development and validation.

Protocol 1: Endogenous Tagging of a Protein of Interest with HaloTag using CRISPR/Cas9

This protocol describes the generation of cell lines with endogenously HaloTag-fused proteins, which is crucial for studying the effects of degradation at physiological expression levels.[3][8][11]

Materials:

-

HEK293 cells (or other suitable cell line)

-

Culture medium (e.g., DMEM with 10% FBS)

-

Cas9 nuclease

-

Target-specific crRNA and tracrRNA

-

Donor plasmid containing the HaloTag sequence flanked by homology arms specific to the target gene's N- or C-terminus

-

Electroporation system or transfection reagent

-

Fluorescent HaloTag ligand (e.g., Janelia Fluor® 646) for FACS

-

Fluorescence-Activated Cell Sorter (FACS)

Procedure:

-

Design and Synthesize CRISPR Components:

-

Design a crRNA targeting the desired insertion site (N- or C-terminus) of the POI gene.

-

Synthesize the crRNA and tracrRNA.

-

-

Construct Donor Plasmid:

-

Clone the HaloTag sequence into a donor plasmid.

-

Flank the HaloTag sequence with 500-1000 bp homology arms corresponding to the genomic sequences upstream and downstream of the crRNA target site.

-

-

Transfection/Electroporation:

-

Culture HEK293 cells to the appropriate confluency.

-

Assemble the ribonucleoprotein (RNP) complex by incubating Cas9 protein with the crRNA:tracrRNA duplex.

-

Co-transfect or electroporate the cells with the Cas9 RNP complex and the donor plasmid.

-

-

Enrichment of Edited Cells by FACS:

-

Allow cells to recover for 48-72 hours post-transfection.

-

Incubate the cells with a fluorescent HaloTag ligand (e.g., Janelia Fluor® 646).

-

Use FACS to sort and collect the fluorescently labeled cells, which represent the population with successful HaloTag insertion.[1]

-

-

Expansion and Validation:

-

Expand the sorted cell population.

-

Validate the correct insertion of the HaloTag by PCR and Sanger sequencing of the genomic locus.

-

Confirm the expression of the HaloTag-fused protein by Western blot using an anti-HaloTag antibody.

-

Protocol 2: Western Blot Analysis of Protein Degradation

Western blotting is a standard method to visualize and quantify the reduction in the levels of the HaloTag-fused protein upon HaloPROTAC treatment.[1][7][12]

Materials:

-

Cells expressing the HaloTag-fused POI

-

HaloPROTAC and DMSO (vehicle control)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-HaloTag and a loading control like anti-GAPDH or anti-tubulin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment:

-

Plate the cells expressing the POI-HaloTag at a suitable density.

-

Treat the cells with various concentrations of the HaloPROTAC or with DMSO as a negative control for a specified duration (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in lysis buffer.

-

Clarify the lysates by centrifugation.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Protein Transfer:

-

Normalize the protein amounts for each sample and prepare them with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-HaloTag) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Quantify the band intensities and normalize them to the loading control to determine the extent of protein degradation.

-

Protocol 3: Flow Cytometry for Degradation Analysis of Fluorescently Tagged Proteins

For POIs fused to a fluorescent protein (e.g., GFP-HaloTag), flow cytometry provides a high-throughput method to quantify protein degradation on a single-cell level.[2][7]

Materials:

-

Cells expressing the fluorescently tagged POI-HaloTag

-

HaloPROTAC and DMSO

-

Trypsin or other cell detachment solution

-

FACS buffer (e.g., PBS with 2% FBS)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Plate the cells in a multi-well plate.

-

Treat the cells with a dose range of the HaloPROTAC or with DMSO for the desired time.

-

-

Cell Harvesting and Staining (if necessary):

-

Detach the cells using trypsin and neutralize.

-

Wash the cells with FACS buffer.

-

If necessary, stain with a viability dye to exclude dead cells from the analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the fluorescence data for a large population of cells (e.g., 10,000 events) for each treatment condition.

-

Gate on the live, single-cell population.

-

Measure the mean fluorescence intensity (MFI) of the fluorescent protein for each sample.

-

-

Data Analysis:

-

Normalize the MFI of the HaloPROTAC-treated samples to the MFI of the DMSO-treated control.

-

Plot the normalized MFI against the HaloPROTAC concentration to generate a dose-response curve and calculate the DC50 and Dmax values.

-

Conclusion and Future Directions

HaloPROTAC technology represents a significant advancement in the field of targeted protein degradation, providing a robust and adaptable platform for studying protein function and validating novel drug targets. The ability to induce the degradation of virtually any protein that can be fused to a HaloTag offers unparalleled experimental control. Future developments in this area may focus on the discovery of new E3 ligase ligands to expand the repertoire of HaloPROTACs, the development of tissue-specific HaloPROTACs for in vivo applications, and the integration of this technology with other advanced methodologies to further unravel the complexities of cellular biology.

References

- 1. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.jp]

- 2. Buy this compound | >98% [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Evaluation of Cereblon-Recruiting HaloPROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tenovapharma.com [tenovapharma.com]

- 7. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. france.promega.com [france.promega.com]

- 12. promega.com [promega.com]

The Chemical Genetics Revolution: A Technical Guide to HaloPROTAC-E

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the applications of HaloPROTAC-E, a powerful chemical tool for inducing rapid, reversible, and selective degradation of Halo-tagged proteins. By hijacking the cell's natural protein disposal machinery, this compound offers an effective method for studying protein function and validating potential drug targets.

Introduction to this compound: A Paradigm for Targeted Protein Degradation

Proteolysis-targeting chimeras (PROTACs) represent a groundbreaking strategy in chemical biology and drug discovery. These heterobifunctional molecules are designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome.[][2] The HaloPROTAC system is a specialized application of this technology that allows for the degradation of any protein of interest that has been fused with a HaloTag, a modified haloalkane dehalogenase.[][3]

This compound is an optimized PROTAC that consists of a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ligase complex, linked to a chloroalkane moiety that covalently binds to the HaloTag.[4][5] This system, particularly when combined with CRISPR/Cas9-mediated endogenous tagging, provides a robust platform for post-translational knockdown of proteins to investigate their biological roles.[4][6]

Mechanism of Action: Hijacking the Ubiquitin-Proteasome System

The functionality of this compound is centered on its ability to form a ternary complex between the Halo-tagged protein of interest and the VHL E3 ubiquitin ligase complex.[][7] This induced proximity triggers the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[7] The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[7]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of this compound's activity on the Halo-tagged proteins SGK3 and VPS34.

Table 1: Potency and Efficacy of this compound

| Target Protein | DC50 (nM) | Dmax (%) | Treatment Conditions |

| SGK3-Halo | 3-10 | ~95 | 48 hours |

| Halo-VPS34 | 3-10 | ~95 | 48 hours |

Data sourced from references[4][6][8][9][10].

Table 2: Kinetics of Degradation

| Target Protein | Time to 50% Degradation (t1/2) | This compound Concentration |

| SGK3-Halo | 20-30 minutes | 300 nM |

| Halo-VPS34 | 1-2 hours | 300 nM |

Data sourced from references[4][5][11].

Table 3: Selectivity of this compound

| Experiment | Findings |

| Quantitative Global Proteomics | Only Halo-VPS34 and its known regulatory subunits (VPS15, Beclin1, ATG14, and UVRAG) were significantly degraded.[4] |

| HIF Stability | Does not affect the stability of HIF, an endogenous target of VHL.[12] |

Data sourced from references[4][12].

Table 4: Reversibility of Degradation

| Target Protein | Recovery after Washout |

| SGK3-Halo | Increased expression observed 4 hours after washout, with near-normal levels at 24 hours.[4][11] |

| Halo-VPS34 | Increased expression observed 4 hours after washout, but levels remained approximately 2-fold reduced after 48 hours.[4][11] |

Data sourced from references[4][11].

Experimental Protocols

Detailed methodologies for key experiments involving this compound are outlined below.

Cell Culture and Treatment

-

Cell Lines: HEK293 Flp-In cells stably expressing the HaloTag7 fusion protein of interest (e.g., GFP-HaloTag7, SGK3-Halo, Halo-VPS34) are commonly used.[12][13]

-

Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a 5% CO2 incubator.[12][13]

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution.[12] For experiments, the stock solution is diluted in culture medium to the desired final concentration (e.g., 300 nM). The final DMSO concentration should be kept low (e.g., 0.1%) to minimize solvent effects.[12] Treatment duration can vary depending on the experimental goals (e.g., 24 hours for DC50 determination, or shorter time points for kinetic studies).[12][13]

Monitoring Protein Degradation

Immunoblotting:

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the Halo-tagged protein and a loading control (e.g., GAPDH, β-actin).

-

Detection: After incubation with a suitable HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Flow Cytometry (for fluorescently tagged proteins):

-

Cell Preparation: For proteins fused to a fluorescent reporter like GFP (e.g., GFP-HaloTag7), cells are harvested after this compound treatment.[12][13]

-

Analysis: The fluorescence intensity of the cells is measured using a flow cytometer. A decrease in fluorescence indicates degradation of the fusion protein.[12][13]

-

Data Normalization: The average fluorescence of treated cells is normalized to that of vehicle-treated (e.g., DMSO) control cells.[13]

Mechanistic Studies

To confirm the mechanism of this compound-mediated degradation, the following control experiments are crucial:

-

Proteasome Inhibition: Cells are pre-treated with a proteasome inhibitor (e.g., 300 nM epoxomicin or 50 µM MG132) before adding this compound.[4][12] Inhibition of degradation confirms the involvement of the proteasome.[12]

-

VHL Competition: Cells are co-treated with this compound and an excess of a VHL ligand (e.g., 50 µM VH298).[4][12] A reduction in degradation confirms that this compound acts through VHL.[4][12]

-

Cullin Neddylation Inhibition: Pre-treatment with a cullin-RING ligase inhibitor (e.g., 3 µM MLN4924) can also be used to demonstrate the dependence on the Cullin2-VHL complex.[4]

Conclusion

This compound has emerged as a versatile and potent tool in chemical genetics. Its ability to induce rapid, selective, and reversible degradation of Halo-tagged proteins provides researchers with a powerful method for dissecting complex biological processes and validating novel drug targets. The combination of this compound with precise genome editing techniques like CRISPR/Cas9 to tag endogenous proteins further enhances its utility, paving the way for a deeper understanding of protein function in a more physiologically relevant context.

References

- 2. pubs.acs.org [pubs.acs.org]

- 3. HaloPROTAC Development - Profacgen [profacgen.com]

- 4. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Buy this compound | >98% [smolecule.com]

- 6. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

- 9. glpbio.com [glpbio.com]

- 10. adooq.com [adooq.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Reversible Protein Knockdown with HaloPROTAC-E: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful strategy in drug discovery and chemical biology, offering the ability to eliminate a target protein rather than merely inhibiting its function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a specific E3 ubiquitin ligase to a protein of interest, leading to its ubiquitination and subsequent degradation by the proteasome.[1][][3] The HaloPROTAC system leverages the high-affinity and specific interaction between the HaloTag, a modified haloalkane dehalogenase, and a chloroalkane ligand to direct this degradation machinery to any protein fused with the HaloTag.[] This guide focuses on HaloPROTAC-E, an optimized degrader probe, providing a comprehensive overview of its mechanism, performance, and the experimental protocols necessary for its application. This compound offers a rapid, potent, and reversible method for protein knockdown, making it an invaluable tool for target validation and functional studies.[4][5][6][7][8]

Mechanism of Action

This compound is a chemical degrader that functions by hijacking the cell's natural protein disposal system.[4][5][6][7][8] It is a bifunctional molecule composed of two key components connected by a linker: a chloroalkane moiety that covalently binds to the HaloTag, and a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1][4][5][6][7][8]

The mechanism can be summarized in the following steps:

-

Ternary Complex Formation: this compound first binds to the VHL E3 ligase complex. The chloroalkane portion of this compound then covalently binds to the HaloTag fused to the protein of interest (POI). This brings the POI into close proximity with the E3 ligase, forming a ternary complex.[1]

-

Ubiquitination: Within this ternary complex, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine residues on the surface of the POI. This results in the formation of a polyubiquitin chain on the target protein.[1]

-

Proteasomal Degradation: The polyubiquitinated POI is then recognized and targeted for degradation by the 26S proteasome, a large protein complex responsible for degrading unwanted or misfolded proteins.[1] The POI is unfolded and cleaved into small peptides, effectively knocking down its cellular levels.

This process is catalytic, as the this compound molecule is released after ubiquitination and can proceed to target another POI-HaloTag fusion protein.

Core Signaling Pathway Diagram

Caption: Mechanism of this compound mediated protein degradation.

Quantitative Data Summary

This compound has been shown to be a potent and efficient degrader of Halo-tagged proteins. The following tables summarize its key performance metrics for two endosomally localized proteins, SGK3 and VPS34.

Table 1: Degradation Potency and Efficacy

| Target Protein | DC50 (nM) | Dmax (at 48h) |

| SGK3-Halo | 3-10 | ~95% |

| Halo-VPS34 | 3-10 | ~95% |

| Data sourced from references[4][5][6][7][9]. |

Table 2: Degradation Kinetics (at 300 nM this compound)

| Target Protein | Time to 50% Degradation (t1/2) |

| SGK3-Halo | 20-30 minutes |

| Halo-VPS34 | 1-2 hours |

| Data sourced from references[4][8]. |

Table 3: Reversibility of Degradation

| Target Protein | Time to Recovery after Washout |

| SGK3-Halo | ~24 hours to near normal levels |

| Halo-VPS34 | Levels still ~2-fold reduced after 48 hours |

| Data sourced from references[4][8]. |

Table 4: Specificity of this compound

| Treatment | Significantly Downregulated Proteins |

| 300 nM this compound on Halo-VPS34 cells (4h) | Halo-VPS34, VPS15, Beclin1, ATG14, UVRAG |

| Quantitative global proteomics revealed that only the Halo-tagged protein and its known interacting partners were significantly degraded.[4][5][8] |

Experimental Protocols

General Cell Culture and Reagents

-

Cell Lines: HEK293 cells with endogenously Halo-tagged proteins of interest (e.g., SGK3-Halo, Halo-VPS34) generated via CRISPR/Cas9 genome editing.

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: Synthesized as described in the literature or obtained from a commercial supplier. Stock solutions are typically prepared in DMSO.

Protein Degradation Assay

Objective: To determine the dose-response and kinetics of this compound-mediated protein degradation.

Methodology:

-

Cell Seeding: Plate the Halo-tagged cell line in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of lysis.

-

Treatment:

-

Dose-Response: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) for a fixed time point (e.g., 24 or 48 hours). Include a DMSO-only vehicle control.

-

Time-Course: Treat the cells with a fixed concentration of this compound (e.g., 300 nM) and harvest cells at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).

-

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

-

Western Blotting:

-

Normalize the protein concentration for all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Probe the membrane with primary antibodies against the protein of interest, the HaloTag, and a loading control (e.g., GAPDH, β-actin).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a chemiluminescence detection system.

-

-

Data Analysis: Quantify the band intensities using densitometry software. Normalize the signal of the target protein to the loading control. For dose-response experiments, calculate the DC50 value. For time-course experiments, determine the time required for 50% degradation.

Washout Experiment for Reversibility

Objective: To assess the reversibility of protein knockdown after removal of this compound.

Methodology:

-

Treatment: Treat cells with an effective concentration of this compound (e.g., 300 nM) for 24 hours.

-

Washout: After 24 hours, remove the medium containing this compound. Wash the cells three times with fresh, pre-warmed DMEM.

-

Recovery: Add fresh medium without this compound and incubate the cells for various time points (e.g., 0, 4, 8, 24, 48 hours).

-

Analysis: Harvest the cells at each time point and analyze the protein levels by Western blotting as described in the protein degradation assay protocol.

Experimental Workflow Diagram

Caption: Workflow for protein degradation and reversibility experiments.

Functional Consequences and Specificity

The degradation of a target protein by this compound has been shown to have downstream functional effects. For example, the degradation of SGK3-Halo leads to a reduction in the phosphorylation of its substrate, NDRG1.[4][5][6][7][8] This demonstrates that the knockdown of the target protein translates to a measurable biological response.

Furthermore, quantitative global proteomics have revealed that this compound is remarkably selective.[4][5][6][7][8] When used to target Halo-VPS34, only the tagged protein and its known interacting partners within the VPS34 complex (VPS15, Beclin1, and ATG14) were significantly degraded.[4][5][8] This high degree of specificity minimizes off-target effects, making this compound a precise tool for studying protein function.

Signaling Pathway Impact Diagram

Caption: Functional consequence of SGK3-Halo degradation by this compound.

Conclusion

This compound represents a significant advancement in the field of targeted protein degradation. Its ability to induce rapid, potent, and reversible knockdown of Halo-tagged proteins with high specificity makes it an exceptional tool for a wide range of applications in biomedical research and drug development. By combining the precision of genetic tagging with the temporal control of a small molecule, this compound allows researchers to dissect complex biological processes and validate novel drug targets with unprecedented control. This guide provides the foundational knowledge and experimental framework for the successful implementation of this compound technology in the laboratory.

References

- 1. researchgate.net [researchgate.net]

- 3. Item - HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - American Chemical Society - Figshare [acs.figshare.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - ACS Chemical Biology - Figshare [figshare.com]

- 8. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

Methodological & Application

Harnessing HaloPROTAC-E with CRISPR/Cas9 for Targeted Protein Degradation: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of HaloPROTAC-E in conjunction with CRISPR/Cas9-mediated endogenous protein tagging. This powerful combination allows for the rapid, reversible, and selective degradation of target proteins, offering a robust tool for functional genomics, target validation, and therapeutic development.

Introduction

The ability to selectively deplete a protein of interest within a cellular context is a cornerstone of modern biological research and drug discovery. Traditional methods like RNA interference (RNAi) and CRISPR-based gene knockout operate at the nucleic acid level, which can be limited by slow turnover of existing protein and potential off-target effects. Proteolysis-targeting chimeras (PROTACs) offer a compelling alternative by directly targeting proteins for degradation through the ubiquitin-proteasome system.

The HaloPROTAC system streamlines the development of protein degraders. Instead of designing a unique PROTAC for each target, a universal HaloPROTAC can be used to degrade any protein that has been endogenously tagged with a HaloTag. This is achieved by leveraging the high-affinity and specific interaction between the HaloTag and its chloroalkane ligand, which is incorporated into the HaloPROTAC molecule. This compound is an optimized HaloPROTAC that utilizes the high-affinity VHL ligand VH298, enabling potent and selective degradation of Halo-tagged proteins.[1][2]

By combining the precision of CRISPR/Cas9-mediated gene editing to introduce a HaloTag at a specific endogenous locus with the potent activity of this compound, researchers can achieve conditional and reversible knockdown of their protein of interest, closely mimicking the effects of a small-molecule inhibitor.[1][3]

Mechanism of Action

The this compound mediated degradation of a Halo-tagged protein is a multi-step process initiated by the formation of a ternary complex.

As illustrated above, this compound is a bifunctional molecule with one end binding to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and the other end covalently reacting with the HaloTag fused to the protein of interest (POI).[4][][6] This brings the POI into close proximity with the E3 ligase complex, leading to the poly-ubiquitination of the POI-HaloTag fusion. The poly-ubiquitinated protein is then recognized and degraded by the 26S proteasome.[4]

Quantitative Data Summary

The following tables summarize the degradation efficiency and kinetics of this compound on various endogenously Halo-tagged proteins.

Table 1: Degradation Potency of this compound

| Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Treatment Time (h) | Reference |

| SGK3-Halo | HEK293 | 3 - 10 | ~95 | 48 | [1][7] |

| Halo-VPS34 | HEK293 | 3 - 10 | ~95 | 48 | [1][7] |

DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.

Table 2: Degradation Kinetics of this compound at 300 nM

| Target Protein | Cell Line | Time to 50% Degradation (t1/2) | Time to >90% Degradation (h) | Reference |

| SGK3-Halo | HEK293 | 20 - 30 min | 24 | [1][2] |

| Halo-VPS34 | HEK293 | 1 - 2 h | 24 | [1] |

Experimental Protocols

The successful application of this compound for targeted protein degradation involves two key experimental phases:

-

CRISPR/Cas9-Mediated Endogenous Halo-Tagging: Precisely inserting the HaloTag sequence at the N- or C-terminus of the target gene.

-

This compound Treatment and Analysis: Inducing degradation of the Halo-tagged protein and assessing the phenotypic consequences.

Protocol 1: CRISPR/Cas9-Mediated Endogenous Halo-Tagging

This protocol outlines the general steps for inserting a HaloTag sequence into a specific genomic locus using CRISPR/Cas9 technology.

1.1. Design of gRNA and Donor Template

-

gRNA Design: Design two single guide RNAs (sgRNAs) that target the genomic region immediately upstream and downstream of the desired insertion site (start or stop codon for N- or C-terminal tagging, respectively).[1] Utilize online tools to minimize off-target effects.

-

Donor Template Design: Construct a donor plasmid containing the HaloTag7 sequence flanked by 500 bp homology arms that are homologous to the genomic sequences upstream and downstream of the gRNA cut sites.[3] The inclusion of a selection marker or a fluorescent reporter can aid in the selection of edited cells. To enable sensitive detection of the tagged protein, an 11-amino-acid HiBiT tag can be appended to the HaloTag sequence in the donor vector.[3]

1.2. Transfection

-

Transfect the target cell line with the Cas9 nuclease (as plasmid or purified protein), the designed sgRNAs, and the donor template plasmid. Electroporation or nucleofection are often more efficient for delivering the CRISPR components.[3]

1.3. Selection and Enrichment of Edited Cells

-

If a selection marker was included in the donor template, apply the appropriate selection agent to enrich for cells that have incorporated the donor DNA.

-

Alternatively, for HaloTag insertions, successfully edited cells can be enriched using Fluorescence-Activated Cell Sorting (FACS).[3][8] This is achieved by labeling the cell population with a fluorescent HaloTag ligand, such as Janelia Fluor 646 (JF646).[3]

1.4. Validation of Tagging

-

Genomic DNA Sequencing: Isolate single-cell clones and perform PCR amplification and Sanger sequencing of the targeted genomic locus to confirm the correct in-frame insertion of the HaloTag sequence.

-

Western Blotting: Lyse the validated clones and perform a Western blot using an anti-HaloTag antibody to confirm the expression of the fusion protein at the expected molecular weight.

Protocol 2: this compound Treatment and Analysis

This protocol describes the application of this compound to induce the degradation of the endogenously tagged protein.

2.1. Cell Culture and Seeding

-

Culture the validated Halo-tagged cell line under standard conditions.

-

Seed the cells in appropriate culture vessels (e.g., 6-well or 96-well plates) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.

2.2. This compound Treatment

-

Dose-Response: To determine the DC50, treat the cells with a range of this compound concentrations (e.g., 0.1 nM to 10 µM) for a fixed period (e.g., 24 or 48 hours).

-

Time-Course: To determine the degradation kinetics, treat the cells with a fixed concentration of this compound (e.g., 300 nM) and harvest the cells at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours).

-

Reversibility: To assess the reversibility of degradation, treat cells with this compound for 24 hours, then wash out the compound and monitor the recovery of the target protein over time (e.g., 4, 8, 24, 48 hours).[1]

2.3. Analysis of Protein Degradation

-

Western Blotting: Lyse the cells at the end of the treatment period and perform a Western blot using an antibody against the target protein or the HaloTag to quantify the extent of degradation.

-

Quantitative Mass Spectrometry: For a global and unbiased assessment of selectivity, perform quantitative proteomic analysis to confirm that only the Halo-tagged protein and its known interactors are degraded.[1]

-

HiBiT L-Luminescence Assay: If a HiBiT tag was included, a sensitive lytic luminescence assay can be used to quantify the levels of the Halo-tagged protein.[3]

2.4. Phenotypic Analysis

-

Following confirmation of protein degradation, perform relevant functional assays to assess the phenotypic consequences of target protein depletion. This could include cell viability assays, signaling pathway analysis (e.g., phosphorylation of downstream substrates), or other target-specific functional readouts.[2]

Concluding Remarks

The combination of CRISPR/Cas9-mediated Halo-tagging and this compound provides a versatile and powerful platform for studying protein function. This approach offers several advantages, including the ability to study endogenous proteins at their native expression levels, rapid and reversible protein knockdown, and high selectivity.[1][3] By following the protocols outlined in this document, researchers can effectively implement this technology to accelerate their research and drug discovery efforts.

References

- 1. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Targeted Protein Degradation Phenotypic Studies Using HaloTag CRISPR/Cas9 Endogenous Tagging Coupled with HaloPROTAC3 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 6. Buy this compound | >98% [smolecule.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [promega.com]

Application Note: Quantitative Proteomics to Measure HaloPROTAC-E Effects

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a transformative therapeutic modality designed to hijack the cell's natural ubiquitin-proteasome system to selectively degrade target proteins.[][2] A HaloPROTAC is a specialized heterobifunctional molecule that contains a ligand to bind an E3 ubiquitin ligase and a chloroalkane moiety that irreversibly binds to a HaloTag, an engineered haloalkane dehalogenase.[][3][4][5] When a protein of interest (POI) is genetically fused with this HaloTag, the HaloPROTAC can induce the formation of a ternary complex between the POI-HaloTag fusion and an E3 ligase, leading to the ubiquitination and subsequent degradation of the POI.[][3][6]

While western blotting can confirm the degradation of the target protein, it provides limited scope. Global quantitative proteomics, particularly using Tandem Mass Tag (TMT) labeling, has become an indispensable tool for characterizing PROTACs.[7][8] This approach allows for the precise, multiplexed quantification of thousands of proteins simultaneously.[9][10] This enables researchers to not only confirm on-target degradation but also to comprehensively assess the PROTAC's selectivity by identifying unintended "off-target" protein degradation, a critical step in drug development.[2][11][12][13][14] Furthermore, proteomics data can reveal downstream effects on signaling pathways resulting from the target's depletion.[15]

This document provides a detailed protocol for using TMT-based quantitative proteomics to measure the global cellular effects of a HaloPROTAC-E, a hypothetical HaloPROTAC designed to recruit a specific E3 ligase.

Principle of the Method

The overall workflow involves genetically engineering cells to express a HaloTag-fused protein of interest. These cells are then treated with the this compound or a vehicle control. After treatment, cells are lysed, proteins are extracted, digested into peptides, and labeled with isobaric TMT reagents.[10][16] The labeled peptide samples are then combined, fractionated, and analyzed by high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS). The resulting data is processed to identify and quantify thousands of proteins, revealing the extent of target degradation and any off-target effects across the proteome.[15][17]

Visualizations

This compound Mechanism of Action

References

- 2. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]

- 3. researchgate.net [researchgate.net]

- 4. HaloPROTAC3 | Small Molecule Protein Degrader | Protein Knockout Studies [worldwide.promega.com]

- 5. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sapient.bio [sapient.bio]

- 8. panomebio.com [panomebio.com]

- 9. TMT Sample Preparation for Proteomics Facility Submission and Subsequent Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. TMT Quantitative Proteomics: A Comprehensive Guide to Labeled Protein Analysis - MetwareBio [metwarebio.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Proteolysis-targeting chimeras with reduced off-targets. | Broad Institute [broadinstitute.org]

- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Protein Degrader [proteomics.com]

- 16. documents.thermofisher.com [documents.thermofisher.com]

- 17. documents.thermofisher.cn [documents.thermofisher.cn]

Application of HaloPROTAC-E in Autophagy Research: Notes and Protocols

Introduction

PROteolysis TArgeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of specific proteins by hijacking the cell's ubiquitin-proteasome system.[1][2] HaloPROTAC-E is a potent and selective PROTAC designed to target proteins fused with a HaloTag, a modified bacterial dehalogenase that can be genetically attached to a protein of interest.[3][4] This technology, particularly when combined with CRISPR/Cas9 genome editing to tag endogenous proteins, provides a powerful tool for rapid, reversible, and selective protein knockdown to study protein function.[3][4]

In the context of autophagy research, this compound has been effectively utilized to degrade key components of the autophagy machinery, thereby enabling detailed investigation of their roles in this fundamental cellular process.[5][6] A primary target in this regard is the vacuolar protein sorting 34 (VPS34), a class III phosphoinositide 3-kinase that plays a crucial role in the initiation of autophagy.[3][4] By degrading Halo-tagged VPS34, this compound allows for the conditional inhibition of autophagy, providing a platform to study the downstream consequences and regulatory mechanisms.[5][6]

Mechanism of Action

This compound functions by forming a ternary complex between a Halo-tagged protein of interest (POI) and the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][7] this compound consists of a chloroalkane moiety that covalently binds to the HaloTag, a linker, and a ligand that recruits the VHL E3 ligase.[3][4] This proximity induces the polyubiquitination of the Halo-tagged protein by the E3 ligase, marking it for degradation by the proteasome.[7] This targeted degradation is rapid, efficient, and can be reversed upon withdrawal of the this compound compound.[3][4]

Data Presentation

This compound Performance Metrics

| Parameter | Target Protein | Value | Cell Line | Reference |

| DC₅₀ | SGK3-Halo | 3-10 nM | HEK293 | [3][4][6] |

| Halo-VPS34 | 3-10 nM | HEK293 | [3][4][6] | |

| Dₘₐₓ | SGK3-Halo | ~95% | HEK293 | [3][4] |

| Halo-VPS34 | ~95% | HEK293 | [3][4] | |

| Degradation Kinetics (50% degradation) | SGK3-Halo | 20-30 min | HEK293 | [3][4] |

| Halo-VPS34 | 1-2 h | HEK293 | [3][4] |

Selectivity of this compound

Quantitative global proteomics has demonstrated that this compound is remarkably selective. When used to target Halo-tagged VPS34, it induced the degradation of the VPS34 complex (including VPS15, Beclin1, and ATG14) but did not significantly affect the levels of other cellular proteins.[3][4]

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of this compound mediated protein degradation.

Experimental Workflow Diagram

Caption: General experimental workflow for this compound application.

Experimental Protocols

Cell Culture and Transfection

-

Cell Line Maintenance : Culture HEK293 cells (or other suitable cell lines) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Maintain cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Generation of Halo-Tagged Cell Lines : To study endogenous proteins, use CRISPR/Cas9 genome editing to insert the HaloTag sequence in-frame with the gene of interest (e.g., VPS34).

-

Transient Transfection (for over-expression studies) : For transient expression, transfect cells with a plasmid encoding the Halo-tagged protein of interest using a suitable transfection reagent according to the manufacturer's protocol.

This compound Treatment

-

Stock Solution Preparation : Prepare a stock solution of this compound in DMSO. Store at -20°C or -80°C for long-term storage.[6]

-

Cell Treatment : On the day of the experiment, dilute the this compound stock solution to the desired final concentration in pre-warmed cell culture medium.

-

Incubation : Remove the existing medium from the cells and replace it with the medium containing this compound. Incubate the cells for the desired period (e.g., 30 minutes to 48 hours) at 37°C and 5% CO₂.[3][6]

Western Blotting for Protein Degradation Analysis

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer : Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting :

-

Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against the HaloTag or the protein of interest overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Quantify band intensities using densitometry software.

Autophagy Flux Assay

To confirm that the degradation of an autophagy-related protein by this compound leads to an inhibition of the autophagy process, an autophagy flux assay can be performed.

-

Cell Treatment : Treat cells expressing the Halo-tagged autophagy protein with this compound for the desired time.

-

Lysosomal Inhibition : In a parallel set of experiments, co-treat the cells with a lysosomal inhibitor such as Bafilomycin A1 (BafA1) or chloroquine for the last few hours of the this compound treatment.

-

Western Blotting for LC3 : Perform Western blotting as described above and probe for LC3. Autophagy inhibition will be indicated by a lack of accumulation of LC3-II in the presence of the lysosomal inhibitor, compared to control cells.

VHL and Proteasome Dependence Assays

To confirm that the degradation is mediated by the VHL E3 ligase and the proteasome, inhibitor studies can be conducted.[3][4]

-

VHL Inhibition : Pre-treat cells with a VHL inhibitor (e.g., 50 µM VH298) for 15 minutes before adding this compound.[3]

-

Proteasome Inhibition : Pre-treat cells with a proteasome inhibitor (e.g., 50 µM MG132) for 30 minutes before adding this compound.[3]

-

Cullin-RING Ligase Inhibition : Pre-treat cells with a Cullin E3 ligase inhibitor (e.g., 3 µM MLN4924) for 3 hours prior to this compound treatment.[3][4]

-

Analysis : Analyze protein degradation by Western blotting. Inhibition of degradation in the presence of these inhibitors confirms the mechanism of action.

Conclusion

This compound is a powerful and versatile tool for researchers in the field of autophagy. Its ability to induce rapid, selective, and reversible degradation of Halo-tagged proteins allows for precise temporal control over the levels of key autophagy-related proteins. This enables detailed investigations into their functions and the dynamics of the autophagy pathway. The protocols outlined above provide a framework for the successful application of this compound in autophagy research, from validating its mechanism of action to assessing its impact on autophagic flux.

References

- 1. HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Item - HaloPROTACS: Use of Small Molecule PROTACs to Induce Degradation of HaloTag Fusion Proteins - American Chemical Society - Figshare [acs.figshare.com]

- 3. Rapid and Reversible Knockdown of Endogenously Tagged Endosomal Proteins via an Optimized HaloPROTAC Degrader - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. adooq.com [adooq.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. researchgate.net [researchgate.net]

In vivo applications and delivery of HaloPROTAC-E

Application Notes and Protocols for HaloPROTAC-E

Topic:

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of this compound, a potent and selective degrader of Halo-tagged proteins. The information covers its mechanism of action, in vitro efficacy, and key experimental protocols. While detailed in vivo application data for this compound is not extensively published, this document provides generalized protocols and considerations for transitioning from in vitro to in vivo studies based on common practices for PROTAC molecules.

Introduction to this compound